Dimethyl 2-(3-nitropyridin-2-yl)malonate
Overview
Description
Dimethyl 2-(3-nitropyridin-2-yl)malonate is a C-nitro compound with the molecular formula C10H10N2O6 and a molecular weight of 254.2 .
Molecular Structure Analysis
The InChI code for Dimethyl 2-(3-nitropyridin-2-yl)malonate is1S/C10H10N2O6/c1-17-9(13)7(10(14)18-2)8-6(12(15)16)4-3-5-11-8/h3-5,7H,1-2H3
. This compound has a complex structure with multiple functional groups, including nitro groups and ester groups. Physical And Chemical Properties Analysis
Dimethyl 2-(3-nitropyridin-2-yl)malonate has a molecular weight of 254.2 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources.Scientific Research Applications
1. Intermediary in Chemical Synthesis
Dimethyl 2-(3-nitropyridin-2-yl)malonate has been identified as an intermediary compound in the synthesis of various chemical structures. It is utilized in synthesizing chrysanthemic acid, which is a significant component in the production of pyrethroids, a class of synthetic insecticides resembling the natural pyrethrins produced by chrysanthemums. The structure and properties of intermediates like dimethyl 2-{(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-methyl-2-nitropropyl}malonate, among others, are crucial in the synthesis process (Baudoux et al., 1998).
2. Molecular Structure Studies
The compound has also been involved in studies focusing on molecular structures. Research on molecules like dimethyl {2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]ethyl}malonate monohydrate, which includes investigating the synthesis, molecular structure through techniques like NMR, single crystal X-ray diffraction, and ab initio calculations, highlights the complexity and potential of these compounds in various chemical applications (Jiménez-Cruz et al., 2003).
3. Introduction of Carbon Substituents onto Aromatic Nitro Compounds
Researchers have explored the use of dimethyl malonate as a one-carbon source, providing a novel method for introducing carbon substituents onto aromatic nitro compounds. This approach is significant in the synthesis of various organic compounds, offering a method to introduce a wide range of functional groups (Selvakumar et al., 2001).
4. Oxidative Addition to Styrenes
The compound is also involved in the oxidative addition to ring-substituted styrenes. This process leads to the formation of several products, including substituted dimethyl (2-oxo-2-phenylethyl) malonate. Understanding the mechanisms supporting the formation of these products opens doors to new synthetic pathways and applications (Nair et al., 1997).
5. Multicomponent Synthesis
The compound's role in multicomponent synthesis is also noteworthy. Multicomponent reactions are crucial in organic synthesis as they offer efficient ways to construct complex molecular frameworks. Studies on the multicomponent transformation involving dimethyl malonate in DMSO at room temperature demonstrate its significance in producing complex compounds with good yield (Ryzhkova et al., 2021).
Safety And Hazards
properties
IUPAC Name |
dimethyl 2-(3-nitropyridin-2-yl)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-17-9(13)7(10(14)18-2)8-6(12(15)16)4-3-5-11-8/h3-5,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJBYLKQNZJCFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=CC=N1)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381972 | |
Record name | Dimethyl 2-(3-nitropyridin-2-yl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727529 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Dimethyl 2-(3-nitropyridin-2-yl)malonate | |
CAS RN |
173417-34-0 | |
Record name | Dimethyl 2-(3-nitropyridin-2-yl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.